3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Overview
Description
3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of novel pyrrolopyridine analogs and derivatives, which can be used in the development of pharmaceuticals and organic compounds. For instance, Bencková and Krutošíková (1997) synthesized derivatives of pyrrolofuro[3,2-c]pyridine carboxylic acid, which is structurally similar to 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (Bencková & Krutošíková, 1997).
Research into the antibacterial properties of pyrrolopyridine derivatives, as demonstrated by Toja et al. (1986), who synthesized a series of pyrrolopyridine carboxylic acids, one of which showed in vitro antibacterial activity (Toja et al., 1986).
Theoretical and experimental studies on the functionalization reactions of pyrrolopyridine derivatives, as seen in the work of Yıldırım et al. (2005), who examined the reaction mechanisms of pyrazole carboxylic acid derivatives (Yıldırım et al., 2005).
Exploration of the synthesis and characterization of pyrrolopyridine derivatives for applications in material sciences, such as in the study by Shen et al. (2012), focusing on pyrazole carboxylic acid methyl esters and their structural analysis (Shen et al., 2012).
Investigation into the luminescent properties of complexes involving pyridine derivatives, as shown by Ye et al. (2013) in their study of Nd3+-doped complexes with pyridine derivatives, indicating potential applications in optoelectronics and sensing technologies (Ye et al., 2013).
Studies on the regiochemistry of reactions involving pyridine derivatives, as explored by De Rosa et al. (2015), who examined the effects of acids, bases, and Lewis acids on the reaction of amines with trifluoromethyl-β-diketones, leading to pyrrolopyridines (De Rosa et al., 2015).
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPDANAEZMNOEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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